Application Summary: Benzyl-pyridin-4-ylmethyl-amine has been explored for its potential in creating novel pharmacological agents, particularly due to its pyridine moiety which is a common structure in many drugs .
Methods of Application: The compound is often used as a precursor or intermediate in the synthesis of more complex molecules. It can undergo various chemical reactions, including alkylation, acylation, and coupling, to produce derivatives with potential pharmacological activities.
Results: Studies have shown that derivatives of Benzyl-pyridin-4-ylmethyl-amine can exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties .
Application Summary: In biochemistry, Benzyl-pyridin-4-ylmethyl-amine serves as a building block for the synthesis of biologically active compounds, such as biogenic amines .
Methods of Application: The amine group in the molecule can participate in enzymatic reactions or act as a ligand in metal complexes that are relevant to biochemical processes.
Results: Research indicates that modifications of this compound can affect various biochemical pathways, potentially leading to new treatments for diseases where biogenic amines play a role .
Application Summary: The compound is utilized in medicinal chemistry for the design and synthesis of new drug candidates with improved pharmacokinetic and pharmacodynamic profiles .
Methods of Application: Medicinal chemists employ Benzyl-pyridin-4-ylmethyl-amine in hit-to-lead development and optimization stages, leveraging its chemical properties to enhance drug-likeness.
Results: Derivatives have been synthesized that target specific receptors or enzymes, contributing to the development of new therapeutic agents .
Application Summary: In organic chemistry, the compound is used for the synthesis of complex organic molecules and in the study of reaction mechanisms .
Methods of Application: It is involved in reactions such as nucleophilic substitutions and catalytic cycles, serving as a versatile intermediate.
Results: The compound has enabled the synthesis of various pyridine derivatives, which are crucial in organic synthesis and industrial applications .
Application Summary: Benzyl-pyridin-4-ylmethyl-amine is used in process development and optimization in chemical engineering, particularly in the pharmaceutical industry .
Methods of Application: It is used in the scale-up of chemical processes, from laboratory synthesis to industrial production.
Results: The compound’s role in process engineering has led to more efficient and cost-effective manufacturing methods for pharmaceuticals .
Application Summary: This compound finds applications in materials science for the development of new materials with specific electronic or optical properties .
Methods of Application: It can be incorporated into polymers or other materials to modify their properties, such as conductivity or luminescence.
Results: Research has shown that incorporating such amines into materials can lead to the development of advanced materials for use in electronics and photonics .
Benzyl-pyridin-4-ylmethyl-amine is an organic compound with the molecular formula C₁₃H₁₄N₂. It features a benzyl group attached to a pyridin-4-ylmethyl amine structure, making it a member of the class of compounds known as benzylic amines. The compound's structure can be visualized as a benzyl group (C₆H₅CH₂) linked to a pyridine ring that has a methyl amine substituent at the 4-position. Its unique structure contributes to various chemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis .
Benzyl-pyridin-4-ylmethyl-amine exhibits notable biological activities. Research indicates its potential as an inhibitor of specific enzymes, particularly in cancer therapy contexts. For instance, studies have highlighted its interaction with the USP1/UAF1 deubiquitinase complex, suggesting its role as a molecular target for anticancer drugs . Additionally, its structural characteristics may contribute to various pharmacological effects, including anti-inflammatory and analgesic activities.
The synthesis of Benzyl-pyridin-4-ylmethyl-amine can be achieved through several methods:
Benzyl-pyridin-4-ylmethyl-amine finds applications in various fields:
Studies on Benzyl-pyridin-4-ylmethyl-amine have focused on its interactions with biological targets. Notably, its role as an inhibitor of deubiquitinases has been investigated, revealing its potential to modulate protein stability and function in cancer cells. Additionally, research into its binding affinities and molecular interactions provides insights into how this compound can influence biological pathways .
Benzyl-pyridin-4-ylmethyl-amine shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-benzylpyridine | Benzene ring attached to a pyridine | Primarily used for its basic properties |
| 4-(benzylamino)pyridine | Amino group at the 4-position of pyridine | Exhibits different reactivity patterns |
| Benzylpiperidine | Pipedrine ring instead of pyridine | Known for psychoactive properties |
| Benzhydryl amines | Central carbon atom attached to two phenyl groups | Often involved in medicinal chemistry |
Benzyl-pyridin-4-ylmethyl-amine is unique due to its specific arrangement of functional groups that allows it to engage in diverse
Benzyl-pyridin-4-ylmethyl-amine possesses the molecular formula C₁₃H₁₄N₂ with a molecular weight of 198.26 g/mol [1] [2] [3] [4] [5]. This organic compound contains thirteen carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms arranged in a specific configuration that defines its chemical and physical properties. The compound is registered under CAS number 73325-67-4 [1] [2] [3] [4] [5], providing a unique identifier for this substance in chemical databases and regulatory frameworks.
The molecular composition reveals a relatively moderate-sized organic molecule with significant aromatic character. The presence of two nitrogen atoms within the structure contributes to its basic properties and potential for hydrogen bonding interactions. The IUPAC name for this compound is 1-phenyl-N-(pyridin-4-ylmethyl)methanamine [3] [4], which systematically describes its structural components: a phenyl group connected to a methylene bridge, which is further linked to a secondary amine that connects to a pyridin-4-ylmethyl moiety.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₂ | [1] [2] [3] [4] [5] |
| Molecular Weight | 198.26 g/mol | [1] [2] [3] [4] [5] |
| CAS Number | 73325-67-4 | [1] [2] [3] [4] [5] |
| IUPAC Name | 1-phenyl-N-(pyridin-4-ylmethyl)methanamine | [3] [4] |
Benzyl-pyridin-4-ylmethyl-amine exists as a solid under standard conditions [6] [7]. The compound is commonly supplied as a powder for research applications [7], which facilitates handling and storage procedures. While specific appearance characteristics such as color and crystalline form are not extensively documented in the available literature, the solid-state nature of this compound is consistent with its molecular structure and intermolecular interactions.
The physical state of the compound is influenced by its molecular weight and the presence of aromatic rings, which contribute to π-π stacking interactions between molecules. These intermolecular forces, combined with hydrogen bonding capabilities due to the presence of nitrogen atoms, result in a relatively stable solid form at room temperature.
The boiling point of benzyl-pyridin-4-ylmethyl-amine has been determined to be 329.303 °C at 760 mmHg [1], which closely aligns with the predicted range of 330.4±22.0 °C. This relatively high boiling point is characteristic of organic compounds containing aromatic rings and nitrogen-containing heterocycles. The elevated boiling point reflects the strength of intermolecular forces, including π-π stacking interactions between the aromatic rings and hydrogen bonding involving the nitrogen atoms.
The boiling point data suggests that the compound exhibits significant thermal stability under normal atmospheric conditions. This property is important for synthetic applications and purification procedures, as it indicates that the compound can withstand elevated temperatures during chemical processes without decomposition.
The density of benzyl-pyridin-4-ylmethyl-amine has been experimentally determined to be 1.098 g/cm³ [1], which falls within the predicted range of 1.071±0.06 g/cm³. This density value is consistent with organic compounds containing aromatic systems and reflects the efficient packing of molecules in the solid state.
The density measurement provides important information for calculating molar volumes, understanding solubility behavior, and determining appropriate handling procedures. The relatively high density compared to simple aliphatic compounds is attributed to the presence of aromatic rings, which contribute to more efficient molecular packing through π-π stacking interactions.
The acid-base properties of benzyl-pyridin-4-ylmethyl-amine are characterized by a predicted pKa value of 7.28±0.20. This value indicates that the compound exhibits moderate basicity, which is primarily attributed to the presence of two nitrogen atoms within the structure. The secondary amine nitrogen and the pyridine nitrogen both contribute to the overall basicity of the molecule, though they possess different pKa values due to their distinct electronic environments.
The pKa value suggests that under physiological conditions (pH ~7.4), the compound exists in equilibrium between its protonated and deprotonated forms. This property is significant for understanding the compound's behavior in biological systems and its potential interactions with enzymes or receptors. The moderate basicity also influences the compound's solubility profile and its ability to form salt derivatives for pharmaceutical applications.
The presence of the pyridine ring contributes to the basicity through its nitrogen lone pair, while the secondary amine nitrogen provides additional basic character. The electronic effects of the aromatic rings and the spatial arrangement of the nitrogen atoms influence the overall acid-base behavior of the compound.
Benzyl-pyridin-4-ylmethyl-amine exhibits limited solubility in water due to its predominantly hydrophobic character arising from the aromatic rings [8] . The compound demonstrates enhanced solubility in organic solvents such as DMSO, DMF, and acetonitrile [10], which is consistent with its lipophilic nature. The calculated LogP value of 2.76230 [1] indicates moderate lipophilicity, suggesting favorable partitioning into organic phases.
The solubility behavior is influenced by several structural features. The presence of aromatic rings contributes to hydrophobic interactions, while the nitrogen atoms provide sites for hydrogen bonding with polar solvents. The balance between these competing effects determines the overall solubility profile of the compound.
| Solvent Type | Solubility | LogP Value | Reference |
|---|---|---|---|
| Water | Limited | 2.76230 | [1] [8] |
| DMSO | Soluble | - | [10] |
| DMF | Soluble | - | [10] |
| Acetonitrile | Soluble | - | [10] |
The moderate lipophilicity indicated by the LogP value suggests that the compound may exhibit favorable pharmacokinetic properties for drug development applications, as it falls within the optimal range for membrane permeability while maintaining sufficient aqueous solubility for biological activity.
The electronic structure of benzyl-pyridin-4-ylmethyl-amine is characterized by the presence of two aromatic systems connected through a flexible methylene bridge and a secondary amine linkage. The compound contains one hydrogen bond donor (the secondary amine) and two hydrogen bond acceptors (the pyridine nitrogen and the amine nitrogen) [3]. This hydrogen bonding profile significantly influences the compound's intermolecular interactions and biological activity.
The molecule possesses four rotatable bonds [3], providing considerable conformational flexibility. This flexibility allows the compound to adopt different spatial orientations, which is important for its ability to interact with various biological targets. The aromatic rings contribute to the electronic structure through π-electron systems that can participate in π-π stacking interactions with other aromatic systems.
The pyridine ring exhibits electron-deficient character due to the electronegative nitrogen atom, while the benzyl group provides electron-rich aromatic character. This electronic complementarity within the molecule may influence its binding affinity to biological targets and its chemical reactivity patterns.
The electronic structure analysis reveals that the compound contains delocalized π-electron systems that contribute to its stability and spectroscopic properties. The presence of nitrogen atoms introduces additional electronic effects, including lone pair interactions and potential coordination sites for metal complexation.
The bonding characteristics of benzyl-pyridin-4-ylmethyl-amine make it suitable for various chemical transformations and biological interactions. The combination of aromatic systems with basic nitrogen functionalities provides a versatile platform for medicinal chemistry applications and synthetic modifications.